5-chloro-N-ethyl-2-fluoroaniline
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Overview
Description
5-chloro-N-ethyl-2-fluoroaniline: is an aromatic amine compound characterized by the presence of chlorine, ethyl, and fluorine substituents on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-ethyl-2-fluoroaniline typically involves the following steps:
Nitration and Reduction: Starting from 5-chloro-2-fluoronitrobenzene, the compound undergoes nitration followed by reduction to form 5-chloro-2-fluoroaniline.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by ethylation using continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-chloro-N-ethyl-2-fluoroaniline can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted aniline derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of nitroso or nitro derivatives.
Reduction Products: Reduction can yield amine derivatives with different degrees of hydrogenation.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 5-chloro-N-ethyl-2-fluoroaniline is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of 5-chloro-N-ethyl-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H9ClFN |
---|---|
Molecular Weight |
173.61 g/mol |
IUPAC Name |
5-chloro-N-ethyl-2-fluoroaniline |
InChI |
InChI=1S/C8H9ClFN/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5,11H,2H2,1H3 |
InChI Key |
QEZRVMQSPYPNMS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=C1)Cl)F |
Origin of Product |
United States |
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